Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate
描述
属性
IUPAC Name |
ethyl 7-[3-(morpholin-4-ylmethyl)phenyl]-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-2-25-20(23)10-5-3-4-9-19(22)18-8-6-7-17(15-18)16-21-11-13-24-14-12-21/h6-8,15H,2-5,9-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRESNUNBHUWNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643120 | |
| Record name | Ethyl 7-{3-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-50-2 | |
| Record name | Ethyl 3-(4-morpholinylmethyl)-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-{3-[(morpholin-4-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
The synthesis of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate typically involves a multi-step process. One common method starts with the reaction of 3-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow reactors to increase efficiency and yield .
化学反应分析
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
科学研究应用
Therapeutic Applications
Cancer Treatment:
One of the most significant applications of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate is in oncology. Research indicates that compounds of similar structure are effective in treating various cancers, including lymphoma and leukemia. Specifically, they have been shown to inhibit the activity of EZH2 (Enhancer of Zeste Homolog 2), a protein implicated in cancer progression through its role in histone methylation. Inhibition of EZH2 can lead to reduced tumor growth and improved patient outcomes in cancers characterized by aberrant H3-K27 methylation .
Mechanism of Action:
The compound acts as a histone methyltransferase inhibitor, which affects gene expression by altering chromatin structure. This mechanism is particularly relevant for cancers that overexpress EZH2 or have mutations in related pathways. By inhibiting the methyltransferase activity, this compound can potentially reverse epigenetic silencing of tumor suppressor genes .
Pharmacological Insights
Pharmacokinetics:
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are crucial for its therapeutic efficacy. Studies have indicated that similar compounds exhibit high tissue concentrations, which correlate with their biological activity .
Case Studies:
Several studies have documented the effects of related compounds on cancer cell lines:
作用机制
The mechanism of action of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate involves its interaction with various molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can influence pathways involved in cell signaling, oxidative stress, and inflammation .
相似化合物的比较
Comparison with Structurally Similar Compounds
Positional Isomers of Morpholinomethyl-Substituted Analogs
Three structural isomers exist, differing in the position of the morpholinomethyl group on the phenyl ring:
Key Insight : The 3-position isomer (main compound) is the most studied, likely due to favorable pharmacokinetic properties. Positional changes impact steric effects and electronic distribution, influencing binding affinity in biological targets .
Substitution of Morpholinomethyl with Alternative Functional Groups
Ethyl 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate (CAS: 91727-04-7)
- Molecular Formula: C₁₉H₂₉NO₃ (MW: 331.44 g/mol).
- Key Differences: Replaces morpholine with a dimethylamino group (-N(CH₃)₂) at the 4-position.
- Applications : Used in fluorescence-based assays due to amine reactivity, but less common in kinase inhibitor research compared to morpholine derivatives .
Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate (CAS: 898758-01-5)
- Molecular Formula : C₂₂H₃₄O₄ (MW: 363.5 g/mol).
- Key Differences : Substitutes morpholine with a heptyloxy group (-O-C₇H₁₅), significantly increasing lipophilicity (logP ~5.2 estimated). This enhances blood-brain barrier penetration but reduces aqueous solubility .
Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate (CAS: 122115-58-6)
- Molecular Formula : C₁₆H₂₂O₄ (MW: 286.34 g/mol).
- Key Differences : Methoxy (-OCH₃) at the 3-position lacks the nitrogen atom present in morpholine, reducing hydrogen-bonding capacity. Electron-donating methoxy group may stabilize aromatic rings in electrophilic reactions .
- Applications : Intermediate in prostaglandin analog synthesis; less biologically active than morpholine derivatives .
Halogenated and Multi-Substituted Analogs
Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate (CAS: 898776-98-2)
- Molecular Formula : C₁₇H₂₃BrO₃ (MW: 367.27 g/mol).
- Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate
Research Implications
- Morpholine Derivatives : The 3-position isomer (main compound) balances polarity and steric effects, making it preferable for kinase-targeted drug discovery. Isomeric variations (2- and 4-position) warrant further study for selectivity optimization .
- Non-Morpholine Analogs: Dimethylamino and heptyloxy derivatives highlight trade-offs between solubility and bioavailability. Halogenated analogs offer reactivity advantages but require toxicity mitigation .
生物活性
Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 303.4 g/mol. The compound features a morpholine ring, a phenyl group, and an ester functional group, which contribute to its unique chemical properties.
Synthesis Method:
The synthesis typically involves a multi-step process starting with the reaction of 3-(morpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This is followed by cyclization and esterification to yield the final product. Optimized industrial methods may utilize continuous flow reactors to enhance yield and efficiency.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The morpholine moiety can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of diseases characterized by oxidative stress and inflammation.
- Receptor Modulation: The phenyl group may engage in π-π interactions with aromatic residues in proteins, influencing receptor binding affinity.
- Metabolite Activity: Hydrolysis of the ester group can release active metabolites that exert biological effects.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer), through mechanisms that induce apoptosis and cell cycle arrest .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Ethyl 7-[3-(piperidin-1-ylmethyl)phenyl]-7-oxoheptanoate | Piperidine ring | Potentially different pharmacokinetic properties |
| Ethyl 7-[3-(pyrrolidin-1-ylmethyl)phenyl]-7-oxoheptanoate | Pyrrolidine ring | Varies in enzyme inhibition profiles |
| Ethyl 7-[3-(azepan-1-ylmethyl)phenyl]-7-oxoheptanoate | Azepane ring | Unique interactions affecting biological targets |
These comparisons highlight how variations in the nitrogen-containing rings influence the compound's biological reactivity and therapeutic potential.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Anticancer Studies: A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction and modulation of signaling pathways associated with cell survival .
- Antimicrobial Activity: Research has shown that this compound exhibits antimicrobial properties against several pathogens, indicating its potential use in developing new antimicrobial agents .
常见问题
Q. What synthetic methodologies are recommended for the preparation of Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate?
The compound can be synthesized via oxidation of intermediate esters. For example, cycloheptanone derivatives can undergo persulfate-mediated oxidation in ethanol/methanol to yield hydroxy esters, which are further oxidized to ketones using PCC (pyridinium chlorochromate) . Modifications to incorporate the morpholinomethylphenyl moiety would require substitution reactions or Mannich-type aminomethylation, as seen in analogous structures . Purification typically involves column chromatography or recrystallization from ethanol/DMF mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm the ester group, morpholine ring protons, and ketone functionality.
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- IR spectroscopy : Identification of carbonyl (C=O) stretches (~1700–1750 cm) and morpholine-related C-N/C-O bonds. Comparative analysis with structurally similar compounds (e.g., ethyl 7-oxo-7-phenylheptanoate) can validate assignments .
Q. What safety protocols should be followed during handling?
Based on safety data sheets (SDS) of analogous esters:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Store under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Dispose of waste via approved chemical disposal protocols, as aromatic ketones may pose environmental risks .
Advanced Research Questions
Q. How can X-ray crystallography be optimized for structural elucidation of this compound?
- Data collection : Use high-resolution synchrotron sources or low-temperature (100 K) CCD detectors to minimize thermal motion artifacts.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of disorder (e.g., morpholine ring conformers) and twin correction algorithms .
- Validation : Cross-check torsion angles and hydrogen-bonding networks with computational models (e.g., DFT). For example, morpholine rings in related structures adopt chair conformations with dihedral angles up to 75° relative to aromatic planes .
Q. How can computational modeling predict biological interactions of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like G-protein-coupled receptors (GPCRs) or enzymes. The morpholinomethyl group may enhance solubility and receptor affinity, as seen in analogous kinase inhibitors .
- MD simulations : Assess stability in lipid bilayers or protein binding pockets. For instance, similar esters show prolonged residence times in hydrophobic pockets due to their aliphatic chains .
Q. How should researchers resolve contradictions in experimental vs. theoretical data (e.g., reactivity or stability)?
- Case example : If observed degradation rates conflict with predicted shelf life, conduct accelerated stability studies under varying pH/temperature conditions. Compare with HPLC-monitored degradation products .
- Statistical validation : Use multivariate analysis (e.g., PCA) to identify outliers in spectral or crystallographic datasets .
Methodological Comparison Tables
Q. Table 1: Synthesis Routes for Analogous Esters
| Compound | Method | Yield | Key Reagents | Reference |
|---|---|---|---|---|
| Ethyl 7-oxoheptanoate | Persulfate oxidation of cycloheptanone | 75–80% | KSO, PCC | |
| Ethyl 7-(4-biphenyl)-7-oxoheptanoate | Friedel-Crafts acylation | 65% | AlCl, biphenyl |
Q. Table 2: Structural Parameters from Crystallography
| Parameter | Value (Å/°) | Relevance | Reference |
|---|---|---|---|
| Morpholine ring conformation | Chair (Cremer-Pople) | Stabilizes hydrogen-bond networks | |
| Dihedral angle (aromatic vs. ketone) | 75.5° | Influences π-π stacking in crystals |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
